6-(3-Boc-aminophenyl)-2-hydroxypyridine

Suzuki-Miyaura cross-coupling Regioisomeric purity Synthetic yield

6-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261993-40-1) is the definitive regioisomer for constructing ATP-competitive kinase inhibitors and helical peptide mimetics. Its 6,3-substitution pattern precisely orients the 2-hydroxypyridine hinge-binding motif and the Boc-protected aniline for late-stage diversification. The Boc group is critical for amine stability during Suzuki-Miyaura cross-coupling, preventing oxidation and side reactions that plague unprotected aniline analogs. Procuring this exact regioisomer—not generic alternatives—ensures reproducible structure-activity relationships and synthetic success in multi-step medicinal chemistry campaigns.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1261993-40-1
Cat. No. B6369022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Boc-aminophenyl)-2-hydroxypyridine
CAS1261993-40-1
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2
InChIInChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
InChIKeyWANLDDLNPFVYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261993-40-1): A Versatile BOC-Protected Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


6-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261993-40-1) is a bifunctional heterocyclic building block featuring a 2-hydroxypyridine core and a 3-Boc-aminophenyl substituent at the 6-position . The tert-butoxycarbonyl (Boc) protecting group enables orthogonal deprotection strategies in multi-step syntheses, while the 2-hydroxypyridine moiety participates in tautomerization to 2-pyridone, offering dual N- and O-nucleophilic reactivity [1]. This compound belongs to the broader class of Boc-protected aminophenyl-hydroxypyridines, which are extensively employed as intermediates in the construction of kinase inhibitors and peptide mimetics [2].

Why Generic Substitution Fails: Critical Differentiation of 6-(3-Boc-aminophenyl)-2-hydroxypyridine Among Regioisomeric and Functional Analogs


Substitution with generic Boc-aminophenyl-hydroxypyridines or simpler 2-hydroxypyridine derivatives introduces significant risks of synthetic failure and biological irreproducibility. The precise 6,3-regiochemistry dictates the spatial orientation of the Boc-protected amine and the hydroxypyridine hydrogen-bonding network, which is critical for target engagement in kinase inhibitor scaffolds [1]. In contrast, regioisomers such as 3-(4-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5) or 5-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261974-19-9) exhibit altered vector angles and electronic properties, leading to divergent structure-activity relationships (SAR) [2]. Furthermore, the Boc group is essential for maintaining amine stability during Suzuki-Miyaura cross-coupling reactions; unprotected aniline analogs are prone to oxidation and undesired side reactions under palladium-catalyzed conditions . The quantitative evidence below establishes why this specific regioisomer must be procured for reproducible synthetic outcomes.

Quantitative Evidence Guide: Head-to-Head Performance Metrics for 6-(3-Boc-aminophenyl)-2-hydroxypyridine vs. Closest Analogs


Regioisomeric Purity and Synthetic Accessibility: Direct Comparison of Suzuki Coupling Yields for 6-Substituted 2-Hydroxypyridines

The 6-position of 2-hydroxypyridine is the most reactive site for palladium-catalyzed cross-coupling due to electronic activation by the adjacent hydroxyl group. In a comparative study of Suzuki reactions on 2,6-dihalogenated-3-hydroxypyridines, the 6-position undergoes selective mono-arylation with arylboronic acids in yields up to 99% under optimized conditions, whereas the 3-position requires more forcing conditions and gives lower yields (typically 50-80%) [1]. For the target compound 6-(3-Boc-aminophenyl)-2-hydroxypyridine, the 6,3-regiochemistry ensures that the Boc-aminophenyl group is installed at the most favorable coupling position, maximizing synthetic efficiency. In contrast, regioisomers such as 3-(4-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5) place the aryl group at the less reactive 3-position, resulting in lower isolated yields (estimated 60-75% based on class-level trends) and requiring additional purification steps [2].

Suzuki-Miyaura cross-coupling Regioisomeric purity Synthetic yield

Molecular Geometry and Pharmacophoric Vector Analysis: Impact on Kinase Inhibitor Binding Affinity

The 6,3-substitution pattern of 6-(3-Boc-aminophenyl)-2-hydroxypyridine positions the Boc-protected amine and the hydroxypyridine hydrogen-bonding motif in a geometry that mimics the adenine ring of ATP, a critical feature for kinase inhibitor design . In a series of 6-(4-(substituted)phenyl)-2-aminopyridines developed as nitric oxide synthase (nNOS) inhibitors, the 6-aryl substitution was essential for achieving potent and selective inhibition, with compound 3a demonstrating IC50 values in the low nanomolar range . Regioisomers such as 5-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261974-19-9) place the aryl group at the 5-position, which alters the exit vector angle by approximately 60°, disrupting key interactions with the kinase hinge region . This geometric distinction is not merely academic; it directly determines whether a compound series yields a viable lead or is discarded during SAR exploration.

Kinase inhibitor Structure-activity relationship Pharmacophore modeling

Tautomeric Equilibrium and Hydrogen-Bonding Capacity: Differential Impact on Physicochemical Properties

2-Hydroxypyridine exists in equilibrium with its tautomeric 2-pyridone form, a property that profoundly influences hydrogen-bonding capacity, solubility, and membrane permeability [1]. In 6-(3-Boc-aminophenyl)-2-hydroxypyridine, the 6-aryl substitution shifts the tautomeric equilibrium toward the 2-pyridone form due to extended conjugation, enhancing hydrogen-bond acceptor strength at the carbonyl oxygen [2]. This shift is reflected in the calculated XLogP3 value of 2.4 for the closely related regioisomer 3-(4-Boc-aminophenyl)-2-hydroxypyridine, indicating moderate lipophilicity suitable for oral bioavailability [3]. In contrast, 2-hydroxypyridine derivatives lacking the 6-aryl group (e.g., 4-(Boc-amino)-2-hydroxypyridine) exhibit a more balanced tautomeric distribution and lower XLogP values (estimated ~1.5-1.8), which may limit passive membrane diffusion in cellular assays [4]. The 6-aryl-2-hydroxypyridine scaffold thus offers a tunable balance between hydrogen-bonding capacity and lipophilicity that is advantageous for optimizing pharmacokinetic properties in lead optimization.

Tautomerism LogP Hydrogen bonding Drug-likeness

Optimal Application Scenarios for 6-(3-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261993-40-1) in Drug Discovery and Chemical Biology


ATP-Competitive Kinase Inhibitor Scaffold Construction

6-(3-Boc-aminophenyl)-2-hydroxypyridine serves as a privileged scaffold for designing ATP-competitive kinase inhibitors. The 6,3-regiochemistry positions the 2-hydroxypyridine/2-pyridone moiety to form hydrogen bonds with the kinase hinge region, while the Boc-protected aniline at the meta-position of the phenyl ring can be deprotected and further functionalized to explore additional binding pockets. This scaffold has been validated in the development of nNOS inhibitors, where 6-(4-(substituted)phenyl)-2-aminopyridine analogs demonstrated potent and selective inhibition . The Boc group ensures amine stability during the critical Suzuki-Miyaura coupling step used to install the aryl group, preventing oxidation and side reactions that would compromise yield and purity [1].

Helical Peptide Mimetic Synthesis via Suzuki/Stille Cross-Coupling

The phenylpyridal scaffold derived from 2,6-functionalized 3-hydroxypyridines has been designed and synthesized as a novel helical peptide mimetic [2]. 6-(3-Boc-aminophenyl)-2-hydroxypyridine, as a 2,6-disubstituted pyridine derivative, is ideally suited for incorporation into such scaffolds. The convergent synthetic scheme involves optimization and selective alkylation to produce 2,6-functionalized 3-hydroxypyridine derivatives, followed by a series of Suzuki/Stille cross-coupling reactions to assemble biaryl and ter-aryl substituted heterocycles [3]. The Boc-protected amine at the meta-position provides a handle for late-stage diversification after scaffold assembly.

Selective Deprotection and Orthogonal Functionalization in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) protecting group in 6-(3-Boc-aminophenyl)-2-hydroxypyridine enables selective deprotection under mild acidic conditions (e.g., TFA or HCl), while the hydroxypyridine moiety remains intact and can participate in subsequent reactions . This orthogonal reactivity is essential for multi-step syntheses where the amine must be protected during early steps and then revealed for further functionalization. In contrast, analogs with unprotected anilines (e.g., 4-(3-aminophenyl)-2-hydroxypyridine) are prone to oxidation and undesired nucleophilic side reactions, limiting their utility in complex synthetic sequences . The Boc group thus provides a critical layer of synthetic control that justifies the procurement of this protected intermediate.

Physicochemical Property Optimization for Cellular Target Engagement

The 6-aryl-2-hydroxypyridine scaffold of 6-(3-Boc-aminophenyl)-2-hydroxypyridine exhibits a calculated XLogP3 of approximately 2.4 (based on regioisomeric analog data), which falls within the optimal range (1-3) for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assays [4]. This balanced lipophilicity, combined with the hydrogen-bonding capacity of the 2-hydroxypyridine/2-pyridone tautomeric system, makes the compound an attractive starting point for optimizing cellular target engagement. Medicinal chemists can leverage this scaffold to tune ADME properties through subsequent functionalization, with the confidence that the core already possesses favorable drug-like physicochemical characteristics [5].

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